molecular formula C9H10N2O2 B12521319 (3R)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 714569-16-1

(3R)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B12521319
CAS No.: 714569-16-1
M. Wt: 178.19 g/mol
InChI Key: YHYHTJWKQDOTLD-MRVPVSSYSA-N
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Description

(3R)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound with a unique structure that includes a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of quinoxaline-2,3-dione with sodium borohydride in the presence of methanol, followed by the addition of formaldehyde to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a dihydroquinoxaline derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

(3R)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl group allows for the formation of hydrogen bonds with target proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in cell growth and proliferation, making it a candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific quinoxaline ring structure and the presence of the hydroxymethyl group. This combination allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

714569-16-1

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(3R)-3-(hydroxymethyl)-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C9H10N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-4,8,10,12H,5H2,(H,11,13)/t8-/m1/s1

InChI Key

YHYHTJWKQDOTLD-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N[C@@H](C(=O)N2)CO

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CO

Origin of Product

United States

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